molecular formula C12H14N2O5 B1265424 2-[(4-Aminobenzoyl)amino]pentanedioic acid CAS No. 4230-33-5

2-[(4-Aminobenzoyl)amino]pentanedioic acid

Cat. No.: B1265424
CAS No.: 4230-33-5
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminobenzoyl)amino]pentanedioic acid typically involves the reaction of glutamic acid with 4-aminobenzoic acid. The process begins by dissolving glutamic acid in water and adjusting the pH to 8-9. The solution is then cooled to 10°C, and a solution of 4-nitrobenzoyl chloride in an aromatic hydrocarbon is added dropwise while maintaining the temperature below 15°C and the pH above 8. The reaction mixture changes color from white to purple-red and then decolorizes. After the addition is complete, the mixture is stirred for an additional 1-2 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more controlled conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminobenzoyl)amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminobenzoyl)amino]pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminobenzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobenzoyl)-L-glutamic acid
  • 4-Aminobenzoylglutamic acid
  • N-(4-Aminobenzoyl)-D-glutamic acid

Uniqueness

2-[(4-Aminobenzoyl)amino]pentanedioic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of an aminobenzoyl group and a glutamic acid backbone provides distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871066
Record name N-(4-Aminobenzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4230-33-5, 4271-30-1
Record name 4230-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutamic acid, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Aminobenzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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